ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a carboxylate group and a chlorobenzyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . The compound’s interaction with its targets likely involves these functional groups, leading to changes in the target’s function.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds , it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall action.
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that the compound induces a variety of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the following steps:
Formation of the Thiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazine intermediate with a chlorobenzyl halide in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Similar structure but different substitution pattern.
Hydrochlorothiazide: A diuretic drug with a similar thiadiazine core.
Uniqueness
Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzyl group and ester functionality differentiate it from other thiadiazine derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-3-21-14(18)13-9-17(22(19,20)16-10(13)2)8-11-5-4-6-12(15)7-11/h4-7,9H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCCOPYMKAOEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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